molecular formula C17H23N5O3 B4860979 2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one

2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4860979
M. Wt: 345.4 g/mol
InChI Key: HGMUATDEPBUNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound that features a pyrido[4,3-d]pyrimidin-5(6H)-one core substituted with morpholin-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrido[4,3-d]pyrimidin-5(6H)-one core and introduce the morpholin-4-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it could act as an inhibitor of kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Morpholin-4-yl)ethyl]aniline
  • N-[2-(Morpholin-4-yl)ethyl]aniline
  • 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile

Uniqueness

2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of multiple morpholin-4-yl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-morpholin-4-yl-6-(2-morpholin-4-ylethyl)pyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c23-16-14-13-18-17(22-7-11-25-12-8-22)19-15(14)1-2-21(16)4-3-20-5-9-24-10-6-20/h1-2,13H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMUATDEPBUNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=NC(=NC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 4
2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 5
2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.